12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid
Description
12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid is a biotin-derived compound featuring a thienoimidazolone core fused to a pentanoyl-dodecanoic acid chain via an amide linkage. The thienoimidazolone moiety is structurally analogous to the ureido ring of biotin (vitamin H), which is critical for binding avidin and streptavidin proteins . The compound’s synthesis likely involves coupling 5-(2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid (a biotin intermediate) to dodecanoic acid through amidation, similar to methods described for related amide derivatives (e.g., Biotin-PEG4-Alkyne) .
Properties
IUPAC Name |
12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFRMFPRBTNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the thieno[3,4-d]imidazole ring through a cyclization reaction, followed by the attachment of the dodecanoic acid chain via amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid has a wide range of applications in scientific research:
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Thienoimidazolone Derivatives
Side-Chain Modified Derivatives
Physicochemical Properties
Challenges and Limitations
- Synthetic Complexity : Longer chains (e.g., C12) require multi-step purification (HPLC, NMR validation) .
- Stability: Thienoimidazolone derivatives are sensitive to strong acids/bases, limiting reaction conditions .
- Solubility : The target compound’s hydrophobicity may necessitate formulation with surfactants for in vivo use .
Biological Activity
12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thienoimidazole core with various substituents that may influence its biological activity. Its molecular formula is , and it has a molecular weight of 491.60 g/mol. The presence of functional groups such as amides and thia suggests a potential for diverse interactions with biological targets.
- Antioxidant Properties : The thienoimidazole structure is known to exhibit antioxidant activities by scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage in tissues .
- Cellular Uptake : The compound's structure allows for efficient cellular uptake due to its lipophilicity, enhancing its bioavailability and therapeutic potential .
In Vitro Studies
- Cell Viability : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction through the mitochondrial pathway .
- Inflammation Reduction : Studies indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cells, suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
- Animal Models : In animal models of inflammation and cancer, administration of the compound resulted in decreased tumor size and reduced inflammatory markers in serum. These findings support its potential application in therapeutic settings for cancer treatment and inflammatory diseases .
Case Studies
- Case Study 1 : A study involving mice with induced inflammatory bowel disease showed that treatment with the compound led to improved clinical scores and histological scores compared to controls. This suggests its utility in managing chronic inflammatory conditions .
- Case Study 2 : In a model of skin cancer induced by UV radiation, topical application of the compound reduced tumor incidence and progression, indicating its protective effects against UV-induced carcinogenesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.60 g/mol |
| Solubility | Very soluble in organic solvents |
| Bioavailability Score | 0.56 |
| Log P (octanol/water) | 0.33 |
Q & A
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
The compound exhibits a molecular weight of 286.39 g/mol (C₁₂H₂₂N₄O₂S) and a calculated density of 1.189 g/cm³ at 20°C. Its solubility in water is very low (0.6 g/L at 25°C), necessitating polar aprotic solvents like DMF or DMSO for dissolution in synthetic workflows. These properties dictate solvent selection for reactions, purification methods (e.g., column chromatography), and storage conditions (e.g., inert atmosphere to prevent hydrolysis) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (GHS07) to mitigate skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS02 flammability classification) .
- Storage: Maintain in airtight containers at -20°C to prevent degradation, with desiccants to limit moisture exposure .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid spark-generating tools during cleanup .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the thienoimidazole ring protons (δ 3.1–4.5 ppm for heterocyclic protons) and the dodecanoic acid chain (δ 1.2–2.3 ppm for aliphatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.39) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational solubility data?
Computational tools like ACD/Labs predict solubility via group contribution methods but may underestimate hydrogen-bonding effects in polar solvents. Validate predictions experimentally via:
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers.
- Co-solvent Titration: Incrementally add DMSO to aqueous solutions to empirically determine solubility thresholds .
Q. What synthetic strategies optimize the coupling efficiency of the thienoimidazole and dodecanoic acid moieties?
- Activation of Carboxylic Acid: Use HATU or EDCI/HOBt to form an active ester intermediate, reducing side reactions .
- Temperature Control: Conduct reactions at 0–4°C to suppress racemization of the chiral thienoimidazole core.
- Protecting Groups: Employ tert-butyl esters for the dodecanoic acid chain, which are cleaved under mild acidic conditions (e.g., TFA) .
Q. How should researchers interpret complex NMR splitting patterns in derivatives of this compound?
The thienoimidazole ring introduces anisotropic effects, causing non-first-order splitting. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Solvent Effects: Use deuterated DMSO to enhance solubility and sharpen broadened peaks from hydrogen bonding .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to pH extremes (pH 2–10), heat (40–60°C), and oxidative stress (H₂O₂) to identify degradation products via LC-MS.
- Long-Term Stability: Store aliquots at -80°C and analyze purity monthly using HPLC-UV .
Data Contradiction and Validation
Q. How can conflicting data on bioactivity be resolved in assays involving this compound?
- Dose-Response Curves: Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out assay saturation artifacts.
- Positive/Negative Controls: Include biotin (a structural analog) as a competitive inhibitor to validate target specificity .
- Orthogonal Assays: Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Methodological Resources
- Synthetic Protocols: Refer to peer-reviewed procedures for biotin derivatives, emphasizing protecting group strategies and chiral purity .
- Safety Guidelines: Align with OSHA HCS standards for flammables and irritants (GHS02/GHS07) .
- Computational Tools: ACD/Labs for logP, solubility, and pKa predictions (validated against experimental data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
